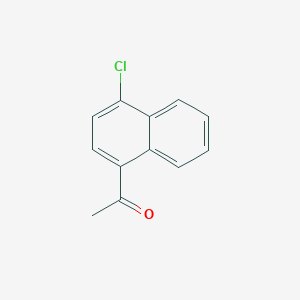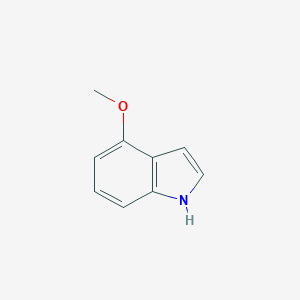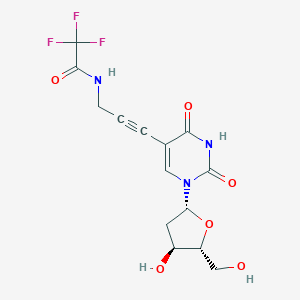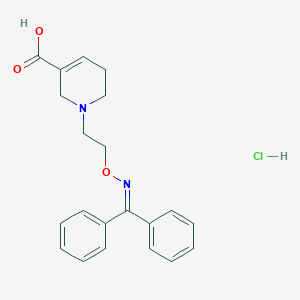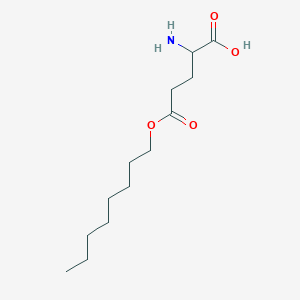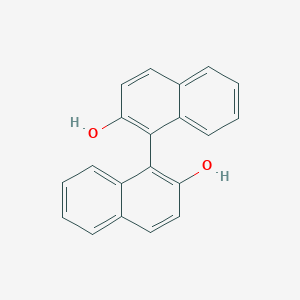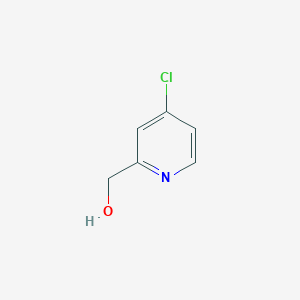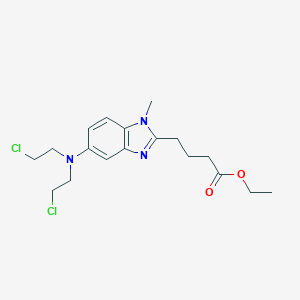
2-Hydrazinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Hydrazinylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of benzamide, which is a class of organic compounds that has been widely used in medicinal chemistry. The unique properties of this compound make it an attractive candidate for various research applications, including drug discovery, cancer research, and neuroscience.
Scientific Research Applications
Synthesis and Characterization
2-Hydrazinylbenzamide serves as a precursor in the synthesis of complex organic compounds with potential biological activities. For example, its derivative compounds have been synthesized for antimicrobial activities against various bacterial strains, showcasing its importance in the development of new antibacterial drugs (Alheety, 2019). Additionally, its role in the formation of novel boron-nitrogen heterocycles demonstrates its versatility in organic synthesis, providing valuable contributions to bioorthogonal chemistry (Dilek et al., 2015).
Antimicrobial Activity
Research has highlighted the antimicrobial potential of compounds synthesized from this compound. These compounds exhibit significant activity against a range of pathogenic microorganisms, indicating their potential use in developing new antimicrobial agents (Ienascu et al., 2008).
Photonic Applications
The third-order nonlinear optical properties of hydrazone derivatives synthesized from this compound have been investigated for their potential applications in photonic devices. These studies suggest that compounds derived from this compound could be promising candidates for optical limiting applications due to their reverse saturable absorption properties (Nair et al., 2022).
Antiproliferative Activities
Derivatives of this compound have been evaluated for their antiproliferative activities against cancer cell lines, demonstrating significant activity and suggesting potential therapeutic applications in cancer treatment (Grozav et al., 2014).
Bioorthogonal Chemistry
This compound derivatives have been used in the rapid formation of stable heterocycles in neutral aqueous solutions, showcasing their applicability in bioorthogonal coupling reactions. This highlights the compound's utility in biochemical research, especially in protein conjugation studies (Dilek et al., 2015).
properties
IUPAC Name |
2-hydrazinylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(11)5-3-1-2-4-6(5)10-9/h1-4,10H,9H2,(H2,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPVKEBYGUEXSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


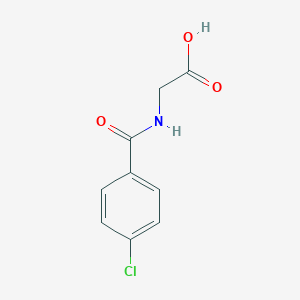
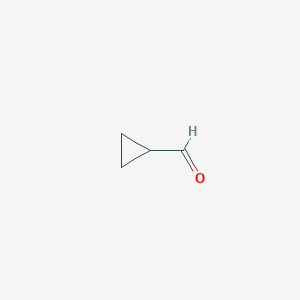
![Dinaphtho[2,1-b:1',2'-d]furan](/img/structure/B31230.png)
